N-Ethyl-d3 Maleimide N-Ethyl-d3 Maleimide
Brand Name: Vulcanchem
CAS No.: 1246816-40-9
VCID: VC0135902
InChI:
SMILES:
Molecular Formula: C₆H₄D₃NO₂
Molecular Weight: 128.14

N-Ethyl-d3 Maleimide

CAS No.: 1246816-40-9

Cat. No.: VC0135902

Molecular Formula: C₆H₄D₃NO₂

Molecular Weight: 128.14

* For research use only. Not for human or veterinary use.

N-Ethyl-d3 Maleimide - 1246816-40-9

Specification

CAS No. 1246816-40-9
Molecular Formula C₆H₄D₃NO₂
Molecular Weight 128.14

Introduction

Chemical Structure and Properties

N-Ethyl-d3 Maleimide, also known as 1-(2,2,2-trideuterioethyl)pyrrole-2,5-dione, features three deuterium atoms replacing the hydrogens on the terminal methyl group of the ethyl substituent . This strategic deuteration creates minimal steric changes while providing an isotopic signature useful for analytical applications.

PropertyValue
CAS Number1246816-40-9
Chemical FormulaC6D3H4NO2
Molecular Weight128.14-128.144 g/mol
Structure1-(Ethyl-d3)-1H-pyrrole-2,5-dione
Physical StateNeat (as commercially supplied)

The structure maintains the core five-membered maleimide ring with its characteristic α,β-unsaturated carbonyl system that serves as an effective Michael acceptor, particularly for thiol groups. The strategic placement of deuterium atoms provides unique spectroscopic properties without significantly altering the chemical reactivity profile.

Relationship to Non-deuterated N-Ethylmaleimide

Understanding N-Ethyl-d3 Maleimide requires familiarity with its non-deuterated parent compound. N-Ethylmaleimide (NEM) is derived from maleic acid and contains an amide functional group with an alkene highly reactive toward thiols . It functions as a Michael acceptor, forming strong thioether bonds through virtually irreversible reactions with thiol groups at pH 6.5-7.5 .

PropertyN-Ethyl-d3 MaleimideN-Ethylmaleimide
Chemical FormulaC6D3H4NO2 C6H7NO2
Molecular Weight128.14 g/mol 125.13 g/mol
Mass Spectrometric DetectionHigher m/z (+3 units)Lower base m/z
Primary ApplicationsIsotopic labeling, MS analysisProtein modification, enzyme inhibition

While N-Ethylmaleimide is widely used to probe the functional role of thiol groups in enzymology and serves as an irreversible inhibitor of all cysteine peptidases , the deuterated analog provides these same functions with the additional benefit of isotopic differentiation for analytical purposes.

Synthesis Approaches

The synthesis of N-Ethyl-d3 Maleimide likely follows similar pathways to those used for other maleimide derivatives, with the incorporation of deuterated starting materials. Based on general maleimide synthesis approaches, several potential routes can be identified:

Dehydration of Maleamic Acid

An alternative synthesis route could involve the formation of deuterated maleamic acid intermediates followed by cyclization:

  • Reaction of deuterated ethylamine with maleic anhydride to form the corresponding maleamic acid

  • Cyclodehydration to form the maleimide using either:

    • Sodium acetate in acetic anhydride

    • Para-toluene sulfonic acid (PTSA) in toluene under reflux conditions

The PTSA method (Method-C) has shown yields of 69-93% for various maleimide derivatives and may be advantageous due to simplified purification through acid-base manipulation, potentially avoiding column chromatography .

Applications in Research

N-Ethyl-d3 Maleimide serves multiple important functions in biochemical and analytical research contexts.

Mass Spectrometry Applications

The deuterium labeling makes N-Ethyl-d3 Maleimide particularly valuable in mass spectrometry-based applications:

  • As an internal standard for quantification of N-Ethylmaleimide or its adducts

  • For differential labeling in comparative proteomics

  • In isotope dilution mass spectrometry approaches for absolute quantification

  • For tracking reaction products in complex biological matrices

Protein Conjugation and Proteomics

Like non-deuterated NEM, the deuterated analog reacts with cysteine residues in proteins and peptides, making it useful for:

  • Selective modification of protein thiols with a traceable isotopic signature

  • Quantitative analysis of protein modifications

  • Creating stable protein conjugates with unique mass signatures

  • Studying protein structure and thiol accessibility

The core maleimide functionality enables N-Ethyl-d3 Maleimide to function as a thiol-reactive reagent, forming stable thioether linkages with cysteine residues . This chemistry has been applied to various biomolecules including proteins, peptides, and other sulfhydryl-containing compounds.

Comparative Analysis with Other Maleimide Derivatives

N-Ethyl-d3 Maleimide is one of several maleimide derivatives with specialized applications. The general family of compounds includes:

Maleimide DerivativeKey FeaturesPrimary Applications
N-Ethyl-d3 MaleimideDeuterated ethyl groupMass spectrometry, isotopic labeling
N-EthylmaleimideParent compoundProtein modification, enzyme inhibition
N-Ethyl-2-methylmaleimideAdditional methyl groupSpecialized protein modifications
N-[2-(4-18F-fluorobenzamido)ethyl]maleimideRadioactive 18F labelRadiochemical labeling, imaging studies

While N-Ethylmaleimide primarily adds nucleophiles such as thiols through Michael addition reactions, these derivatives maintain similar reactivity with specific features for specialized applications.

SupplierCatalog ReferencePackage SizePricePurity
CymitQuimicaTR-E8179025mg1,552.00 €Not specified
Other Suppliers3D-WZB816405-50mgNot listed (Discontinued)Min. 95%

The compound is classified as a controlled product in some catalogs, suggesting potential restrictions on its purchase, handling, or distribution . The relatively high cost reflects both the specialized nature of deuterated compounds and the limited scale of production.

Future Research Directions

Several promising research directions for N-Ethyl-d3 Maleimide can be identified based on current trends in bioconjugation chemistry:

Dual Functionalization Applications

Recent advances in maleimide-based chemistry have demonstrated one-step dual functionalization of protein N-termini, suggesting potential applications for N-Ethyl-d3 Maleimide in creating isotopically labeled multi-functional protein conjugates . These approaches enable the attachment of diverse functional groups to various N-terminal amino acids through straightforward operations.

Bioconjugate Polymers

The growing field of bioconjugate polymers represents another promising application area. Maleimide derivatives are increasingly used in the creation of polymer-protein conjugates through processes like RAFT polymerization . The deuterated variant could provide valuable analytical advantages in characterizing these complex materials.

Structural Biology Applications

In structural biology, isotopically labeled reagents provide valuable tools for probing protein dynamics and interactions. The specific deuteration pattern in N-Ethyl-d3 Maleimide could be leveraged for novel NMR studies of protein structure and dynamics, particularly for thiol-rich proteins.

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